![molecular formula C13H13ClN2O6 B14587148 N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid CAS No. 61137-29-9](/img/structure/B14587148.png)
N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid is an organic compound with a molecular formula of C11H11ClN2O5. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of benzoic acid and is characterized by the presence of a chloroacetamido group attached to the benzoyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid typically involves the reaction of 4-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at a low temperature (4-10°C) to prevent side reactions. The product, 4-(2-chloroacetamido)benzoic acid, is then coupled with L-aspartic acid under appropriate conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 4-aminobenzoic acid and L-aspartic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in the metabolism of nucleic acids, proteins, and carbohydrates. This inhibition can lead to the disruption of essential cellular processes, making it effective against certain bacteria and cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Chloroacetamido)benzoic acid: A precursor in the synthesis of N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both 4-(2-chloroacetamido)benzoic acid and L-aspartic acid. This combination enhances its potential as a therapeutic agent, making it more effective in targeting specific molecular pathways.
Eigenschaften
CAS-Nummer |
61137-29-9 |
|---|---|
Molekularformel |
C13H13ClN2O6 |
Molekulargewicht |
328.70 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(2-chloroacetyl)amino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H13ClN2O6/c14-6-10(17)15-8-3-1-7(2-4-8)12(20)16-9(13(21)22)5-11(18)19/h1-4,9H,5-6H2,(H,15,17)(H,16,20)(H,18,19)(H,21,22)/t9-/m0/s1 |
InChI-Schlüssel |
CUVBOKYHBLEHIH-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CCl |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


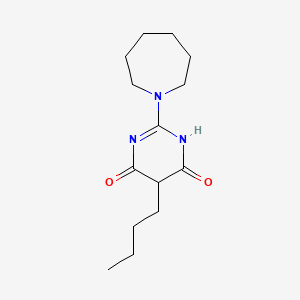
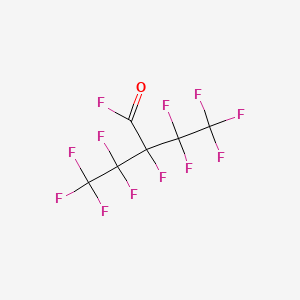
![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)
![Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate](/img/structure/B14587092.png)
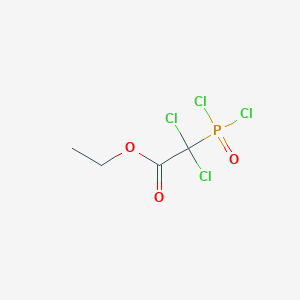
![2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14587108.png)
(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14587116.png)
![1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14587123.png)
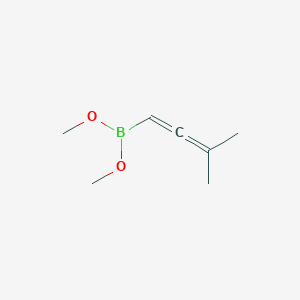
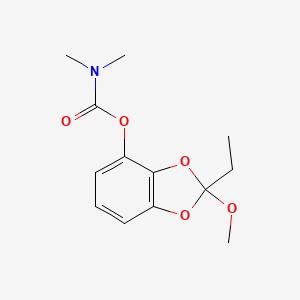
![1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14587129.png)
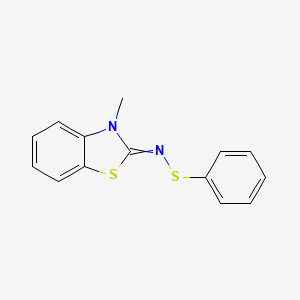

![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
